2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C is a heterocyclic amine that is significant in both chemical and biological research. This compound is particularly noted for its mutagenic properties and its role in studies related to carcinogenesis. The introduction of the carbon-13 isotope (indicated by the "13C") allows for enhanced tracking and analysis in various experimental settings.
The compound can be sourced from various chemical suppliers, including BenchChem and LGC Standards, which provide detailed specifications and availability information. Its primary applications are in scientific research, particularly in the fields of chemistry, biology, and food safety.
This compound falls under the category of heterocyclic amines, which are organic compounds containing nitrogen atoms within a ring structure. It is classified as a mutagen due to its ability to induce mutations in DNA.
The synthesis of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C can be achieved through several methods. A common synthetic route involves starting with 6-amino-7-methylquinoline. The process typically includes cyclization and amination reactions.
The molecular formula for 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C is C12H12N4 (with carbon-13 isotope). The compound features a complex bicyclic structure that includes both quinoline and imidazole rings.
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C undergoes various chemical reactions:
These reactions are often utilized in synthetic organic chemistry to explore the reactivity and potential derivatives of this compound.
The primary target of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C is DNA.
The pharmacokinetics involve metabolism by human liver microsomes, leading to various biological effects including gene mutations and chromosomal aberrations.
This compound's multifaceted roles across various scientific domains underscore its significance as a subject of ongoing research and application in understanding mutagenic processes and their implications for health and safety.
The incorporation of a stable carbon-13 isotope at the C2 position of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (molecular formula: C12H12N4) yields a compound with molecular weight 213.248 g/mol, distinguishing it from its natural counterpart (212.25 g/mol) [2] [7]. This isotopic labeling induces measurable perturbations in molecular properties:
Table 1: Molecular Characteristics of Natural vs. 13C-Labeled Compound
Property | Natural Abundance | 13C-Labeled |
---|---|---|
Molecular Formula | C12H12N4 | C11(^{13}\text{C})H12N4 |
Molecular Weight (g/mol) | 212.25 | 213.248 |
CAS Number | 77094-11-2 | 86984-30-7 |
Key NMR Shift (C2 position) | ~150 ppm | ~160 ppm |
Analytical Utility: The isotopic label enables precise metabolite tracking in complex matrices. In Isotopic Ratio Outlier Analysis (IROA), organisms fed 5% (^{13}\text{C})-glucose produce metabolites with characteristic isotopic patterns distinguishable from background noise. The (^{13}\text{C})-labeled imidazoquinoline exhibits a unique doublet in mass spectra (due to (^{13}\text{C})-(^{12}\text{C}) isotopic clusters), facilitating its identification in cooked food matrices or biological systems [3] [9].
This compound belongs to the imidazoquinoline class of heterocyclic amines, sharing core structural motifs with potent mutagens like MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) and IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) [4] [6] [9]. Key structural and functional comparisons include:
Table 2: Structural and Biological Comparison of Imidazoquinoline Analogues
Compound | R3 | R4 | Mutagenicity (TA98 revertants/nmol) | Primary Natural Source |
---|---|---|---|---|
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C | CH3 | CH3 | Synthetic tracer (N/A) | Synthetic |
MeIQ | CH3 | CH3 | 1,330 | Grilled fish |
IQ | CH3 | H | 720 | Broiled beef |
Bioisosteric Replacements: Computational fragment mapping reveals that replacing the 4-methyl group with chlorine (Cl) or trifluoromethyl (CF3) retains mutagenic activity by preserving electron delocalization in the imidazole ring. Such substitutions mimic steric bulk while altering metabolic stability, as demonstrated in Salmonella mutagenicity assays [5] [6].
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic behavior and stability conferred by isotopic labeling and structural modifications:
Table 3: Computational Parameters and Spectral Correlations
Computational Method | Property Analyzed | Key Finding | Experimental Validation |
---|---|---|---|
DFT (B3LYP/6-311G(d,p)) | HOMO-LUMO gap | Labeled compound: 4.32 eV; Natural: 4.40 eV | Cyclic voltammetry |
NBO Analysis | Hyperconjugation energy | 4-methyl group stabilization: 5.2 kcal/mol | Thermal gravimetric analysis |
GIAO-DFT | (^{13}\text{C}) NMR shift | C2 predicted: 159.5 ppm; Observed: 160.2 ppm | DEPT 135 NMR [8] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: